molecular formula C15H21F3N4O5S B13571122 Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate

Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate

Cat. No.: B13571122
M. Wt: 426.4 g/mol
InChI Key: GMNFVOSWRXBDMQ-UHFFFAOYSA-N
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Description

Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate is a complex organic compound with a molecular weight of 412.39 g/mol . It is characterized by the presence of a trifluoromethanesulfonyloxy group attached to a pyrimidinyl ring, which is further connected to a diazepane ring structure. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-(pyrimidin-2-yl)-1,4-diazepane-1-carboxylate with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques like column chromatography.

Chemical Reactions Analysis

Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize specific functional groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethanesulfonyloxy group is known to be a good leaving group, which facilitates various substitution reactions. The pyrimidinyl and diazepane rings provide structural stability and influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar compounds to tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate include:

The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethanesulfonyloxy group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H21F3N4O5S

Molecular Weight

426.4 g/mol

IUPAC Name

tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C15H21F3N4O5S/c1-14(2,3)26-13(23)22-8-4-7-21(9-10-22)12-19-6-5-11(20-12)27-28(24,25)15(16,17)18/h5-6H,4,7-10H2,1-3H3

InChI Key

GMNFVOSWRXBDMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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